Biofilm Eradication: Biofilms pose a significant challenge in treating bacterial infections. Future research could focus on developing Clindamycin Palmitate Hydrochloride formulations specifically designed to disrupt and eradicate biofilms, potentially by combining the compound with agents that break down the biofilm matrix. []
Microbiome Modulation: The impact of Clindamycin Palmitate Hydrochloride on the gut microbiome, particularly in the context of long-term administration, requires further investigation. Understanding these effects is essential for optimizing its use and minimizing potential adverse consequences. [] Research could focus on developing strategies to mitigate the impact of Clindamycin on the gut microbiome, such as co-administering prebiotics or probiotics.
Clindamycin Pentadecanoate is a derivative of Clindamycin, a semi-synthetic antibiotic known for its effectiveness against various bacterial infections. This compound, primarily recognized as an impurity in the synthesis of Clindamycin Palmitate Hydrochloride, exhibits significant antibacterial properties. Clindamycin Pentadecanoate is classified under the category of small molecules and is utilized in various pharmaceutical applications due to its high bioavailability and effectiveness in inhibiting bacterial protein synthesis.
Clindamycin Pentadecanoate can be derived from Clindamycin hydrochloride through specific synthetic processes. It falls under the classification of antibiotics and is particularly noted for its action against anaerobic bacteria and certain protozoa. The compound's chemical structure allows it to interact effectively with bacterial ribosomes, inhibiting protein synthesis, which is crucial for bacterial growth and reproduction.
The synthesis of Clindamycin Pentadecanoate involves several steps, primarily starting from Clindamycin hydrochloride. A notable method includes:
Clindamycin Pentadecanoate has a complex molecular structure characterized by:
The structure includes a long pentadecanoate chain that contributes to its lipophilicity, enhancing its ability to penetrate bacterial membranes .
Clindamycin Pentadecanoate undergoes various chemical reactions typical for ester compounds:
Clindamycin Pentadecanoate exerts its antibacterial effects primarily through:
Data on the compound's stability under various pH levels and temperatures can provide insights into its shelf life and storage requirements .
Clindamycin Pentadecanoate is primarily used in:
Clindamycin pentadecanoate (CAS No. 1123211-67-5) is a semi-synthetic ester derivative of the antibiotic clindamycin. Its molecular formula is C₃₃H₆₁ClN₂O₆S, with a molecular weight of 649.38 g/mol [4] . The compound features a pentadecanoate (C15) fatty acid chain esterified to the 2-hydroxyl group of the clindamycin sugar moiety (methylthiolincosamide) [2] [4].
Table 1: Key Molecular Properties of Clindamycin Pentadecanoate
Property | Value |
---|---|
Molecular Formula | C₃₃H₆₁ClN₂O₆S |
Molecular Weight | 649.38 g/mol |
CAS Registry Number | 1123211-67-5 |
Stereocenters | 9 defined chiral centers |
Ester Chain Length | 15-carbon (pentadecanoate) |
The molecule retains the complex stereochemistry of the parent clindamycin core, with absolute configurations at critical positions including:
Predicted physicochemical properties include:
Clindamycin pentadecanoate belongs to a family of esterified clindamycin derivatives designed to modify pharmacokinetic properties. Its structure-activity relationship differs notably from other lincosamides:
Table 2: Structural Comparison of Clindamycin Derivatives
Compound | R-Group Modification | Carbon Chain Length | Primary Use | |
---|---|---|---|---|
Clindamycin (base) | None | – | Broad-spectrum antibiotic | |
Clindamycin phosphate | PO₄ at C-2 hydroxyl | – | Topical/parenteral prodrug | |
Clindamycin palmitate | CO(CH₂)₁₄CH₃ at C-2 hydroxyl | 16 (C16) | Pediatric oral suspension | |
Clindamycin pentadecanoate | CO(CH₂)₁₃CH₃ at C-2 hydroxyl | 15 (C15) | Synthesis impurity | |
Clindamycin myristate | CO(CH₂)₁₂CH₃ at C-2 hydroxyl | 14 (C14) | Research compound | |
Clindamycin heptadecanoate | CO(CH₂)₁₅CH₃ at C-2 hydroxyl | 17 (C17) | Research compound | [2] [4] [9] |
Unlike clindamycin phosphate (a water-soluble prodrug), the pentadecanoate ester increases lipophilicity, potentially enhancing absorption through lipid membranes but reducing immediate bioavailability [2] [4]. The C15 chain specifically positions this derivative between the shorter-chain myristate (C14) and the pharmacologically utilized palmitate (C16). This chain length difference affects crystallization behavior and melting points during synthesis [4].
In biosynthesis contexts, esterification occurs semi-synthetically via condensation of clindamycin with pentadecanoic acid or its activated derivatives, analogous to palmitate ester production [2] [8]. The pentadecanoate moiety does not directly contribute to ribosomal binding but serves as a metabolically labile promoiety – hydrolysis by esterases regenerates active clindamycin [2].
The systematic IUPAC name for clindamycin pentadecanoate is:[(2R,3R,4S,5R,6R)-6-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-(methylthio)tetrahydro-2H-pyran-3-yl] pentadecanoate [4] .
This nomenclature specifies:
Structural analogues include:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7